molecular formula C10H18O2 B12646480 4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one CAS No. 93919-10-9

4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one

Cat. No.: B12646480
CAS No.: 93919-10-9
M. Wt: 170.25 g/mol
InChI Key: KVJYSZNBAXFWFX-UHFFFAOYSA-N
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Description

4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one is an organic compound with the molecular formula C10H18O2 It is characterized by a furan ring that is tetrahydro-substituted and a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one typically involves the reaction of 5-methyl-2-furanmethanol with a suitable ketone under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, cyclization, and reduction to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chemical processes. These processes often involve the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Davanone: A structurally related compound with a similar furan ring.

    Isodavanone: Another related compound with slight structural variations.

    5-Hepten-3-one, 2-(5-ethenyltetrahydro-5-methyl-2-furanyl)-6-methyl-: Shares similar structural features.

Uniqueness

4-(Tetrahydro-5-methyl-2-furyl)pentan-2-one is unique due to its specific substitution pattern on the furan ring and the presence of a pentan-2-one moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

93919-10-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-(5-methyloxolan-2-yl)pentan-2-one

InChI

InChI=1S/C10H18O2/c1-7(6-8(2)11)10-5-4-9(3)12-10/h7,9-10H,4-6H2,1-3H3

InChI Key

KVJYSZNBAXFWFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C(C)CC(=O)C

Origin of Product

United States

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